molecular formula C11H11NS2 B1588718 2-Cyanopropan-2-YL benzodithioate CAS No. 201611-85-0

2-Cyanopropan-2-YL benzodithioate

Cat. No.: B1588718
CAS No.: 201611-85-0
M. Wt: 221.3 g/mol
InChI Key: IDSLBLWCPSAZBL-UHFFFAOYSA-N
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Description

2-Cyanopropan-2-yl benzodithioate is a sulfur-based compound widely used as a chain-transfer agent in reversible addition-fragmentation chain-transfer (RAFT) polymerization. This compound provides a high degree of control over living radical polymerizations, making it particularly useful in the synthesis of various polymers .

Biochemical Analysis

Biochemical Properties

2-Cyanopropan-2-YL benzodithioate plays a significant role in biochemical reactions, particularly in the process of reversible addition-fragmentation chain transfer (RAFT) polymerization . It interacts with various enzymes, proteins, and other biomolecules involved in this process. The nature of these interactions is primarily through the sulfur atoms in the benzodithioate group, which can form bonds with other molecules and facilitate the transfer of the polymer chain during the polymerization process .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in polymerization reactions. It influences cell function by affecting the synthesis of polymers, which can have various roles in cellular metabolism, gene expression, and cell signaling pathways

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a chain transfer agent in RAFT polymerization . It can bind to growing polymer chains and transfer them to other molecules, thereby controlling the growth of the polymer chains . This can influence enzyme activity, gene expression, and other molecular processes.

Metabolic Pathways

This compound is involved in the metabolic pathway of RAFT polymerization . It interacts with enzymes or cofactors involved in this process, and can affect metabolic flux or metabolite levels. Detailed information on the specific metabolic pathways and interactions is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyanopropan-2-yl benzodithioate can be synthesized from 2,2’-Azobis (2-methylpropionitrile) and diphenyldithioperoxyanhydride . The reaction typically involves the use of a solvent such as acetonitrile and is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-Cyanopropan-2-yl benzodithioate primarily undergoes radical-mediated reactions due to its role as a chain-transfer agent in RAFT polymerization. It can participate in various types of reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.

    Addition Reactions: It can add to double bonds in monomers during polymerization.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include radical initiators such as azobisisobutyronitrile (AIBN) and various monomers like methacrylates and methacrylamides . The reactions are typically carried out under inert conditions to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving this compound are well-defined polymers with controlled molecular weights and narrow molecular weight distributions. These polymers are used in various applications, including coatings, adhesives, and biomedical materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Cyanopropan-2-yl benzodithioate offers a unique balance of reactivity and stability, making it particularly suitable for the polymerization of methacrylate and methacrylamide monomers. Its ability to provide a high degree of control over polymerization processes sets it apart from other chain-transfer agents .

Properties

IUPAC Name

2-cyanopropan-2-yl benzenecarbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS2/c1-11(2,8-12)14-10(13)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSLBLWCPSAZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)SC(=S)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433403
Record name 2-Cyanopropan-2-yl benzenecarbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201611-85-0
Record name 2-Cyanopropan-2-yl benzenecarbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-2-propanyl benzenecarbodithioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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